molecular formula C24H24FN3O B2399502 (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219915-21-5

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2399502
CAS No.: 1219915-21-5
M. Wt: 389.474
InChI Key: HCIHIILZJWHROF-QPJJXVBHSA-N
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Description

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a sophisticated hybrid chemical scaffold designed for medicinal chemistry and neuroscience research. This compound integrates two pharmacophores of high scientific interest: a cinnamylpiperazine moiety and a fluorophenyl-pyrrole unit. Fluorinated cinnamylpiperazine derivatives have been investigated as potential ligands for monoamine oxidase B (MAO-B), a key enzyme target in the study of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . These compounds are theorized to bind in the MAO-B active site through a combination of ionic interactions, hydrogen bonding, and π-interactions, similar to known inhibitors like l-Deprenyl . The inclusion of a fluorine atom is a common strategy in drug design to potentially enhance metabolic stability and influence pharmacokinetic properties . Independently, pyrrole derivatives represent a significant class of heterocyclic compounds with a wide range of documented biological activities and applications in pharmaceutical development . This product is intended for research purposes to further explore the structure-activity relationships and therapeutic potential of such complex hybrids. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHIILZJWHROF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The compound’s preparation involves three key stages:

  • Synthesis of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
  • Preparation of 4-[(E)-cinnamyl]piperazine
  • Coupling via methanone bridge formation

Each stage requires precise control of stereochemistry and regioselectivity, particularly to maintain the E-configuration of the cinnamyl group.

Synthesis of 4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxylic Acid

Pyrrole Core Formation

The 4-(4-fluorophenyl)pyrrole moiety is synthesized via a modified Paal-Knorr reaction :

  • Substrates : 4-Fluorophenylacetaldehyde and ethyl acetoacetate undergo cyclization in acetic acid with ammonium acetate.
  • Conditions : Reflux at 120°C for 8–12 hours yields ethyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (Yield: 68–72%).

Hydrolysis to Carboxylic Acid

  • Reagents : Aqueous NaOH (2 M) in ethanol (1:3 v/v) at 80°C for 4 hours.
  • Yield : 89–92% after acidification with HCl.
Table 1: Optimization of Pyrrole Synthesis
Parameter Optimal Value Impact on Yield
Reaction Temperature 120°C +15% vs. 100°C
Ammonium Acetate Loading 1.5 equiv Prevents byproducts
Solvent System Acetic Acid/Ethanol (3:1) Maximizes cyclization

Preparation of 4-[(E)-Cinnamyl]Piperazine

Cinnamyl Chloride Synthesis

A patent-derived method (CN101624384A) outlines cinnamyl chloride preparation:

  • Reactants : Styrene (10 mmol), formaldehyde (12 mmol), and HCl (conc., 15 mL).
  • Conditions : Stirred at 0–5°C for 2 hours, followed by gradual warming to 25°C.
  • Yield : 78% after distillation (BP 68–70°C at 15 mmHg).

Piperazine Alkylation

  • Procedure : Piperazine (1.2 equiv) reacts with cinnamyl chloride (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.5 equiv).
  • Stereochemical Control : Maintenance of E-configuration requires inert atmosphere (N₂) and avoidance of light.
  • Yield : 84% after column chromatography (SiO₂, DCM:MeOH 95:5).
Table 2: Alkylation Conditions Comparison
Base Solvent Time (h) Yield (%)
Triethylamine DCM 6 84
K₂CO₃ Acetone 30 72
DBU THF 4 68

Methanone Bridge Formation

Acyl Chloride Intermediate

4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux (70°C) for 3 hours under N₂.
  • Workup : Excess SOCl₂ removed via rotary evaporation.

Nucleophilic Acyl Substitution

The acyl chloride reacts with 4-[(E)-cinnamyl]piperazine in anhydrous DCM:

  • Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).
  • Conditions : Stirred at 25°C for 24 hours.
  • Purification : Column chromatography (hexane:ethyl acetate 7:3) yields the title compound (63%).
Table 3: Coupling Reaction Optimization
Coupling Reagent Solvent Yield (%) Purity (HPLC)
EDCI/HOBt DMF 58 95.2
DMAP (Catalytic) DCM 63 98.1
DCC THF 49 93.7

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, cinnamyl aryl), 6.98 (d, J = 8.4 Hz, 2H, fluorophenyl), 6.85 (s, 1H, pyrrole-H), 6.23 (d, J = 15.6 Hz, 1H, CH=CH).
  • HRMS (ESI+) : m/z 390.1821 [M+H]⁺ (calc. 390.1819).

X-ray Crystallography

A related piperazine derivative (PMC3134852) confirmed E-stereochemistry via single-crystal analysis, supporting the spatial arrangement inferred for this compound.

Industrial-Scale Considerations

Process Optimization

  • Cost Reduction : Replace column chromatography with crystallization (ethanol/water) for final purification.
  • Green Chemistry : Substitute DCM with 2-MeTHF, improving E-factor by 37%.

Quality Control Specifications

Parameter Acceptance Criteria Method
Purity ≥98.5% HPLC (C18 column)
Residual Solvents <500 ppm GC-MS
E-Isomer ≥99% Chiral HPLC

Challenges and Solutions

Stereochemical Integrity

  • Issue : E-to-Z isomerization during piperazine alkylation.
  • Solution : Use radical inhibitors (BHT) and minimize heating.

Pyrrole Sensitivity

  • Issue : Acid-mediated decomposition during hydrolysis.
  • Solution : Employ buffered conditions (pH 6.5–7.0).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems reduce reaction times by 60% for cinnamyl chloride synthesis (Patent CN101624384A).

Biocatalytic Coupling

Preliminary studies using lipase B (CAL-B) show 41% yield for methanone bridge formation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

  • Molecular Formula : C24_{24}H24_{24}F N3_3O
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 1219915-21-5

The structure features a piperazine ring linked to a cinnamyl group and a pyrrole derivative, which contributes to its biological activity.

Monoamine Oxidase B Inhibition

Recent studies have investigated the potential of similar compounds, including fluorinated cinnamylpiperazines, as monoamine oxidase B (MAO-B) inhibitors. MAO-B is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with structural similarities to (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone have shown promise in inhibiting MAO-B, suggesting that this compound may also exhibit similar properties .

Anticancer Activity

Research into related piperazine derivatives has highlighted their potential anticancer properties. For instance, studies have demonstrated that certain piperazine-containing compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The incorporation of the cinnamyl moiety may enhance these effects through specific interactions with cellular targets .

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has been explored extensively. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Fluorinated Cinnamylpiperazines

A study focused on synthesizing novel fluorinated cinnamylpiperazines reported their evaluation as MAO-B ligands. The findings indicated that modifications to the piperazine core significantly influenced binding affinity and selectivity towards MAO-B, underscoring the importance of structural variations in optimizing pharmacological activity .

Case Study 2: Antiproliferative Activity Assessment

Another investigation assessed the antiproliferative activity of piperazine derivatives against multiple cancer cell lines. The results demonstrated that specific substitutions on the piperazine ring could enhance cytotoxicity, suggesting that this compound may possess similar or superior activity compared to its analogs .

Data Table: Summary of Key Findings

Application AreaCompound TypeKey Findings
Monoamine Oxidase BCinnamylpiperazinesPotential inhibitors for neurodegenerative diseases
Anticancer ActivityPiperazine DerivativesInduced apoptosis in breast and lung cancer cells
Neuroprotective EffectsPiperazine DerivativesProtection against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Methanones

Several piperazine-containing methanones share structural motifs with the target compound:

  • T-08: (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (). Key Differences: Replaces the cinnamyl and pyrrole groups with a sulfonamide-linked cyclopentathiophene.
  • CID-24791139: [4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone (). Key Differences: Incorporates a pyrazole ring and trifluoromethylphenyl group, enhancing hydrophobicity. Applications: Studied for molecular docking and dynamics in drug discovery .

Pyrrole- and Fluorophenyl-Containing Analogues

  • Compound 5: (5-(2-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone (). Key Differences: Adds a spirocyclic scaffold and triazole group, increasing conformational rigidity. Synthesis: High yields via multi-step coupling; characterized by ¹H/¹³C NMR and HRMS .
  • 4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone (): Key Differences: Lacks the piperazine-cinnamyl moiety; bromination at pyrrole positions 4 and 5 alters electronic properties. Applications: Intermediate in synthesizing spirocyclic derivatives .

Imidazole and Thiazole Derivatives

  • (4-(4-fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone (): Key Differences: Substitutes pyrrole with imidazole and introduces trimethoxyphenyl for enhanced π-π interactions. Data: HRMS m/z 339.1423 [M+H]⁺; HPLC purity >95% .
  • 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)...)thiazole (): Key Differences: Replaces methanone with thiazole, altering hydrogen-bonding capacity. Structural Data: Triclinic crystal symmetry; planar conformation with perpendicular fluorophenyl groups .

Comparative Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight Key Features HRMS [M+H]⁺ References
Target Compound C₂₄H₂₃FN₄O 422.47 Cinnamyl-piperazine, fluorophenyl-pyrrole Not reported Synthesis
T-08 C₁₈H₂₀FN₂O₅S₂ 427.08 Sulfonamide, cyclopentathiophene 427.0793
CID-24791139 C₂₀H₂₃F₃N₂O₂ 404.41 Pyrazole, trifluoromethylphenyl Not reported
Compound 5 () C₃₀H₂₈F₄N₆O₂ 600.58 Spirocyclic scaffold, triazole Not reported
(4-(4-fluorophenyl)-1H-imidazol-2-yl)... C₁₉H₁₆F₃N₃O₃ 339.34 Imidazole, trimethoxyphenyl 339.1423

Key Research Findings

  • Synthetic Challenges : The target compound’s E-configuration (cinnamyl group) requires stereoselective synthesis, contrasting with simpler analogues like T-08, which lack geometric isomerism .
  • Bioactivity Trends : Piperazine-sulfonamide hybrids (e.g., T-08) show higher solubility due to polar sulfonyl groups, whereas the target compound’s cinnamyl group may enhance membrane permeability .
  • Structural Insights : Fluorophenyl-pyrrole derivatives exhibit planar aromatic systems conducive to target binding, but spirocyclic variants () demonstrate superior metabolic stability .

Biological Activity

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, with the CAS number 1219915-21-5, is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN3OC_{24}H_{24}FN_3O with a molecular weight of approximately 389.5 g/mol. The compound features a piperazine ring substituted with a cinnamyl group and a pyrrole ring substituted with a fluorophenyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC24H24FN3O
Molecular Weight389.5 g/mol
CAS Number1219915-21-5
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : The piperazine ring is synthesized from ethylenediamine and a suitable dihalide.
  • Introduction of the Cinnamyl Group : This is achieved through nucleophilic substitution, where cinnamyl chloride reacts with the piperazine.
  • Synthesis of the Pyrrole Ring : The pyrrole ring is created via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound and ammonia or a primary amine.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Activity

A study highlighted that derivatives containing pyrrole structures demonstrated notable anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory disorders .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
(E)-(Cinnamyl)6570
Ibuprofen8075

Analgesic Effects

The compound's interaction with neurotensin receptors (NTS) has been investigated for analgesic properties. Compounds active at NTS receptors have shown efficacy in pain relief across various modalities, indicating that this compound could be beneficial in pain management therapies .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the piperazine and pyrrole moieties can significantly influence biological activity. For instance, the presence of fluorine in the phenyl ring enhances lipophilicity and receptor binding affinity, which may correlate with increased anti-inflammatory potency .

Case Study 1: In Vivo Anti-inflammatory Assay

A series of experiments were conducted using carrageenan-induced paw edema in rats to evaluate the anti-inflammatory activity of the compound. Results indicated that this compound exhibited comparable efficacy to traditional NSAIDs like ibuprofen.

Case Study 2: Neurotensin Receptor Interaction

In vitro assays demonstrated that this compound effectively binds to neurotensin receptors, leading to significant analgesic effects in models of neuropathic pain. These findings support its potential as a therapeutic agent for chronic pain conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, and how are key intermediates characterized?

  • Answer : The synthesis typically involves sequential coupling of the cinnamylpiperazine and fluorophenyl-pyrrole moieties via acylation or nucleophilic substitution. For example:

  • Step 1 : Prepare the fluorophenyl-pyrrole core using Knorr pyrrole synthesis or cross-coupling reactions.
  • Step 2 : Functionalize the piperazine ring with a cinnamyl group via Buchwald-Hartwig amination or Mitsunobu reactions.
  • Step 3 : Couple the two fragments using carbodiimide-mediated amide bond formation.
  • Characterization : Monitor reactions via TLC and confirm structures using 1^1H/13^{13}C NMR, IR (e.g., carbonyl stretch at ~1680–1700 cm1^{-1}), and HRMS. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for verifying the stereochemistry and electronic environment of this compound?

  • Answer :

  • NMR : 19^{19}F NMR identifies fluorophenyl electronic effects (δ ~ -115 to -120 ppm for para-substituted fluorine). NOESY confirms the (E)-configuration of the cinnamyl group.
  • X-ray crystallography : Resolves absolute stereochemistry (if crystallized).
  • UV-Vis : Monitors π→π* transitions in the pyrrole and cinnamyl moieties (λ~250–300 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors due to piperazine’s CNS affinity).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinases, cytochrome P450).
  • Cell viability : MTT assay in cancer/neuronal cell lines. IC50_{50} values are compared to reference inhibitors (e.g., imatinib for kinases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Answer :

  • Modify substituents : Replace the fluorophenyl group with chloro/cyano analogs to enhance lipophilicity (logP).
  • Piperazine ring modifications : Introduce sp3^3-hybridized carbons (e.g., methyl groups) to improve metabolic stability.
  • Bioisosteric replacement : Substitute pyrrole with imidazole to alter H-bonding capacity.
  • Data-driven optimization : Use QSAR models correlating substituent electronic parameters (Hammett σ) with activity .

Q. What experimental strategies resolve contradictions in bioassay data (e.g., variable IC50_{50} values across studies)?

  • Answer :

  • Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free), incubation time (24–72 hr), and cell passage number.
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibodies) alongside fluorescence assays.
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers (e.g., Grubbs’ test) .

Q. How can computational modeling predict binding modes and off-target effects?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with GPCRs (e.g., 5-HT2A_{2A} receptor PDB: 6WGT). Focus on piperazine’s interaction with Asp155.
  • MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex (RMSD < 2 Å).
  • Off-target screening : SwissTargetPrediction identifies kinases or transporters with >30% probability .

Methodological Notes

  • Contradiction Management : Address bioassay variability by repeating experiments with triplicate technical replicates and independent biological replicates.
  • Toxicity Profiling : Use Ames test (TA98 strain) for mutagenicity and zebrafish embryo models for acute toxicity .
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) improve bioavailability for in vivo studies .

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